

T025: A Potent CLK Inhibitor for Investigating Alternative Splicing in Cancer

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Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Alternative splicing, a crucial mechanism for generating proteomic diversity, is frequently dysregulated in cancer, contributing to tumor initiation, progression, and therapeutic resistance. The Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that play a pivotal role in regulating pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. **T025** is a potent and orally active pan-CLK inhibitor that has emerged as a valuable tool for studying the role of alternative splicing in cancer. By inhibiting CLK activity, **T025** modulates the phosphorylation status of SR proteins, leading to widespread changes in alternative splicing events, particularly exon skipping. This application note provides a comprehensive overview of **T025**, its mechanism of action, and detailed protocols for its use in cancer research.

Mechanism of Action

T025 exerts its biological effects by inhibiting the kinase activity of all four CLK isoforms (CLK1, CLK2, CLK3, and CLK4) with high potency.[1][2] CLKs are responsible for phosphorylating SR proteins, which are essential components of the spliceosome. Phosphorylation of SR proteins is critical for their localization to nuclear speckles and their subsequent recruitment to premRNA to define exon-intron boundaries.



By inhibiting CLKs, **T025** prevents the proper phosphorylation of SR proteins. This leads to the accumulation of hypophosphorylated SR proteins, which remain sequestered in nuclear speckles and are unable to efficiently participate in splice site selection. The consequence of this is a global alteration of alternative splicing patterns, with a predominant effect being the skipping of exons.[2][3] This disruption of normal splicing can lead to the production of nonfunctional or dominant-negative protein isoforms, ultimately impacting cancer cell proliferation, survival, and migration.[4]

Data Presentation

T025 Kinase Inhibition Profile

Kinase	Dissociation Constant (Kd) (nM)	
CLK1	4.8	
CLK2	0.096	
CLK3	6.5	
CLK4	0.61	

Table 1: Kinase inhibitory activity of **T025**. Data compiled from multiple sources.[1][2]

Anti-proliferative Activity of T025 in Cancer Cell Lines

T025 exhibits a broad anti-proliferative effect across a wide range of hematological and solid tumor cell lines, with IC50 values typically in the nanomolar range.[1][5] The sensitivity to **T025** has been correlated with high expression levels of CLK2 and amplification of the MYC oncogene.[3]



Cancer Type	Cell Line	IC50 (nM)
Breast Cancer	MDA-MB-468	~50
Breast Cancer	SK-BR-3	~100
Breast Cancer	MCF7	~150
Lung Cancer	NCI-H1048	~75
Leukemia	MV-4-11	30.1

Table 2: Representative IC50 values of **T025** in various cancer cell lines. This is a partial list, and IC50 values can vary between studies and experimental conditions. The general IC50 range for **T025** across 240 cell lines is 30-300 nM.[1][5]

Experimental Protocols Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of **T025** in cancer cell lines.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- T025 (dissolved in DMSO)
- · 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader



Procedure:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
- Prepare serial dilutions of **T025** in complete medium. The final concentrations should typically range from 1 nM to 10 μ M. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest **T025** concentration.
- Remove the medium from the wells and add 100 μL of the T025 dilutions or vehicle control.
 Incubate for 72 hours.
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of Phosphorylated SR Proteins

This protocol describes the detection of changes in SR protein phosphorylation upon **T025** treatment.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- T025 (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors



- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies:
 - Anti-phospho-SR (Ser/Arg-rich) protein antibody (e.g., mAb104)
 - Antibody against a specific SR protein (e.g., anti-SRSF1, anti-SRSF2)
 - Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in a 6-well plate and grow to 70-80% confluency.
- Treat cells with T025 at a concentration around the IC50 value for 6-24 hours. Include a
 vehicle control.
- Lyse the cells in ice-cold lysis buffer.
- Determine the protein concentration of the lysates using the BCA assay.
- Denature 20-30 μg of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.



- Incubate the membrane with the primary antibody against phosphorylated SR proteins overnight at 4°C. Recommended starting dilution for mAb104 is 1:1000.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and develop the blot using a chemiluminescent substrate.
- To analyze total SR protein levels, the membrane can be stripped and re-probed with an antibody against a specific SR protein. A loading control should also be probed on the same membrane.

Protocol 3: RNA Sequencing and Alternative Splicing Analysis

This protocol provides a workflow for identifying **T025**-induced changes in alternative splicing.

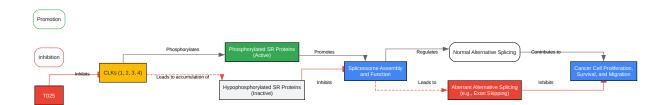
Procedure:

- Cell Treatment and RNA Extraction: Treat cancer cells with T025 (at a concentration around the IC50) and a vehicle control for 24 hours. Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen). Ensure high-quality RNA with a RIN score > 8.
- Library Preparation and Sequencing: Prepare RNA sequencing libraries using a strand-specific library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
 Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq) to a depth of at least 30 million reads per sample.
- Bioinformatic Analysis:
 - Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
 - Read Alignment: Align the reads to the reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
 - Alternative Splicing Analysis: Use software packages like rMATS or DEXSeq to identify and quantify differential alternative splicing events between T025-treated and control



- samples. These tools can identify events such as skipped exons (SE), mutually exclusive exons (MXE), alternative 5' and 3' splice sites (A5SS, A3SS), and retained introns (RI).
- Visualization: Use tools like Sashimi plots to visualize the alternative splicing events for specific genes of interest.

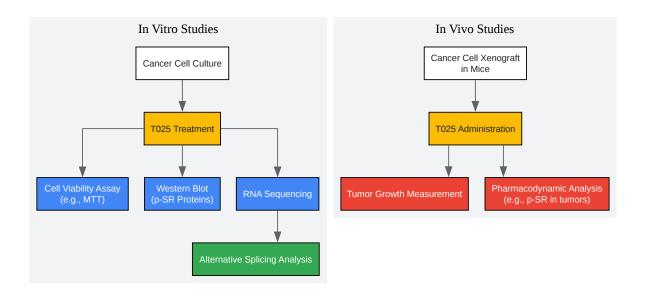
Mandatory Visualizations



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Caption: Mechanism of action of **T025** in cancer cells.

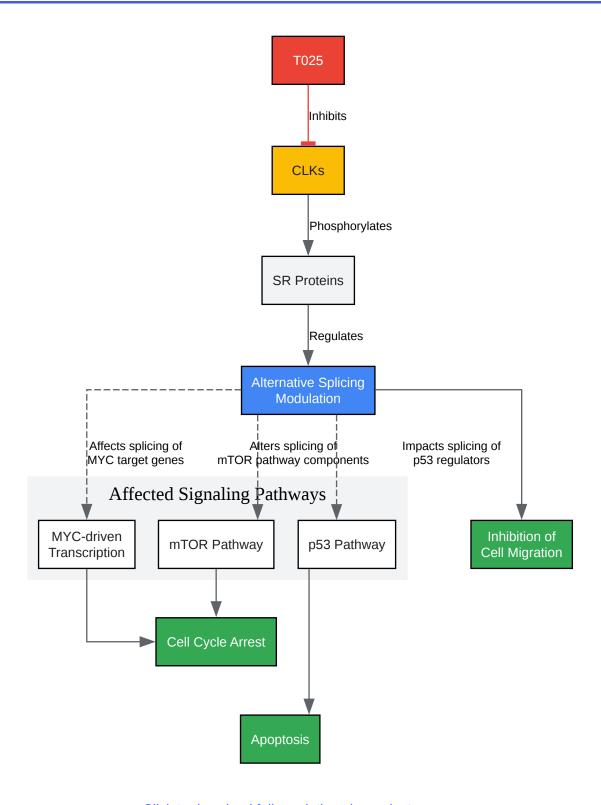




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Caption: Experimental workflow for studying **T025**.





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Caption: T025's impact on signaling pathways.

Conclusion



T025 is a powerful chemical probe for dissecting the intricate role of alternative splicing in cancer biology. Its high potency and specificity for CLK kinases allow for the targeted disruption of the splicing machinery, leading to significant anti-tumor effects, particularly in cancers with high CLK2 expression or MYC amplification. The detailed protocols provided in this application note will enable researchers to effectively utilize **T025** to investigate the functional consequences of altered splicing and to explore the therapeutic potential of targeting this fundamental process in cancer. Further research into the precise downstream targets of **T025**-mediated splicing changes will continue to unravel novel mechanisms of cancer progression and identify new vulnerabilities for therapeutic intervention.

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- To cite this document: BenchChem. [T025: A Potent CLK Inhibitor for Investigating Alternative Splicing in Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2925002#t025-for-studying-alternative-splicing-in-cancer]

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